2,2,2-三氯乙氧基磺酰基-N-甲基咪唑鎓三氟甲磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

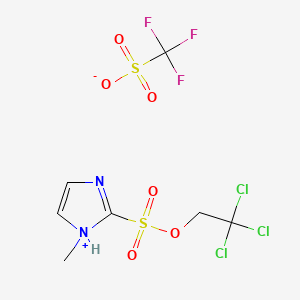

2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium Triflate is a chemical compound with the molecular formula C7H8Cl3F3N2O6S2 and a molecular weight of 443.61 . It is a white solid and is used as a reagent for the introduction of 2,2,2-trichloroethyl-protected sulfates into monosaccharides .

Molecular Structure Analysis

The molecular structure of 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium Triflate consists of a 1-methyl-3-[(2,2,2-trichloroethoxy)sulfonyl]-1H-imidazolium core with a 1,1,1-trifluoromethanesulfonate group .Chemical Reactions Analysis

2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium Triflate is known to inhibit amyloidogenesis and has been shown to reduce the production of carbohydrates and oligosaccharides . It blocks the synthesis of chondroitin sulfate and galactose .Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 146-148°C . It is slightly soluble in acetone and methanol . It should be stored in a refrigerator .科学研究应用

我已经搜索过并发现2,2,2-三氯乙氧基磺酰基-N-甲基咪唑鎓三氟甲磺酸盐在科学研究中有多种应用。以下是一些不同领域中独特的应用:

蛋白质组学研究

这种化合物用于蛋白质组学研究,该研究涉及对蛋白质组及其功能的研究。 它可以从各种生化供应商处购买,用于此目的 .

硫酸化碳水化合物的合成

它在硫酸化碳水化合物的制备中起作用,硫酸化碳水化合物在各种生物过程中很重要 .

多硫酸化寡糖的前体

该化合物在多硫酸化寡糖的合成中用作前体,多硫酸化寡糖是连接有多个硫酸基团的复杂碳水化合物 .

抑制淀粉样蛋白生成

作用机制

Target of Action

The primary target of 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium Triflate is the sulfate groups in various biochemical compounds . It is used as a reagent for the introduction of 2,2,2-trichloroethyl-protected sulfates .

Mode of Action

2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium Triflate interacts with its targets by introducing 2,2,2-trichloroethyl-protected sulfates into them . This interaction results in the modification of the target molecules, altering their chemical properties and functions .

Biochemical Pathways

Given its role in introducing 2,2,2-trichloroethyl-protected sulfates, it can be inferred that it may affect pathways involving sulfate group transfer or recognition .

Pharmacokinetics

Its solubility in acetone and methanol suggests that it may have good bioavailability when administered in suitable formulations .

Result of Action

The molecular and cellular effects of 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium Triflate’s action are largely dependent on the specific targets it interacts with. By introducing 2,2,2-trichloroethyl-protected sulfates into these targets, it can significantly alter their function and behavior .

Action Environment

The action, efficacy, and stability of 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium Triflate can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . Additionally, the presence of other chemicals in the environment can potentially affect its action and efficacy.

生化分析

Biochemical Properties

It is known to be an inhibitor of amyloidogenesis . It has been shown to reduce the production of carbohydrates and oligosaccharides . It blocks the synthesis of chondroitin sulfate and galactose, which are required for tumor growth .

Cellular Effects

Its ability to inhibit amyloidogenesis suggests that it may have significant effects on cellular processes related to protein folding and aggregation .

Molecular Mechanism

Its role as an inhibitor of amyloidogenesis suggests that it may interact with proteins involved in this process .

属性

IUPAC Name |

2,2,2-trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl3N2O3S.CHF3O3S/c1-11-3-2-10-5(11)15(12,13)14-4-6(7,8)9;2-1(3,4)8(5,6)7/h2-3H,4H2,1H3;(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJLTKKCQMCERO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+]1C=CN=C1S(=O)(=O)OCC(Cl)(Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3F3N2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)